molecular formula C16H24O2 B083987 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone CAS No. 14035-33-7

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone

Cat. No.: B083987
CAS No.: 14035-33-7
M. Wt: 248.36 g/mol
InChI Key: WGJPGMJLARWHRK-UHFFFAOYSA-N
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Description

3,5-di-tert-Butyl-4-hydroxyacetophenone is an aromatic ketone.

Biological Activity

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone (BHA), is an organic compound recognized for its diverse biological activities. This article explores its synthesis, chemical properties, and significant biological effects, particularly focusing on its antioxidant and anti-inflammatory properties.

  • Molecular Formula : C16H24O2
  • Molecular Weight : 248.36 g/mol
  • Appearance : White to pale beige solid
  • Melting Point : 146-147°C
  • Boiling Point : Approximately 308.2°C
  • Density : 0.982 g/cm³
  • Solubility : Slightly soluble in chloroform and methanol

Synthesis

The synthesis of this compound typically involves the acylation of 3,5-di-tert-butylphenol with acetic anhydride or acetyl chloride. The reaction conditions often include recrystallization or column chromatography for purification purposes.

Biological Activities

This compound exhibits several notable biological activities:

Antioxidant Activity

This compound is recognized for its strong antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, which is crucial in preventing oxidative stress-related damage in cells. Its effectiveness as an antioxidant has been compared to other well-known antioxidants like Butylated Hydroxyanisole (BHA) and Propyl Gallate .

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation in various biological models. This effect is essential in treating conditions characterized by chronic inflammation .

Antibacterial Activity

Studies have demonstrated that derivatives of this compound exhibit antibacterial properties against pathogens such as Staphylococcus aureus. For instance, a derivative N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin showed significant activity at a concentration of 32 μg/mL .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antioxidant Efficacy :
    • A study evaluated the compound's ability to inhibit lipid peroxidation in cell membranes, showing a significant reduction in malondialdehyde (MDA) levels—an indicator of oxidative stress.
  • Anti-inflammatory Mechanisms :
    • In vitro experiments demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
  • Antibacterial Properties :
    • In a comparative study, the antibacterial activity of various derivatives was assessed, revealing that those containing the 3,5-di-tert-butyl-4-hydroxyphenol structure exhibited superior activity against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and activities of compounds structurally related to this compound:

Compound NameMolecular FormulaUnique Features
3,5-Di-tert-butyl-4-hydroxyacetophenoneC16H24O2Strong antioxidant properties
2,6-Di-tert-butylphenolC14H22OUsed primarily as a stabilizer
Butylated Hydroxyanisole (BHA)C11H14O2Commonly used as a food preservative
Propyl GallateC10H12O5Used as an antioxidant in food

Properties

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJPGMJLARWHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346908
Record name 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14035-33-7
Record name 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 6.89 ml of acetylchloride and 14.75 ml of stannic chloride were dissolved in 200 ml of methylene chloride and chilled to -4° C. To this was added 20 g of 2,6-di-t-butylphenol (in 100 ml of methylene chloride) over 10 minutes. The resultant mixture was stirred for 30 minutes at 0° C., then poured into a mixture of 400 ml of ice and 1N hydrochloric acid and stirred. The mixture separated into layers which were subsequently separated. The organic layer was washed with 100 ml of saturated sodium bicarbonate and 100 ml of brine. The organic layer was dried and the solvent evaporated to give 23.39 g of the desired subtitled intermediate.
Quantity
6.89 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
14.75 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2,6-di-t-butylphenol (1 g) in trifluoroacetic anhydride (5 ml) is carefully treated with 0.28 ml of glacial acetic acid and the reaction mixture is stirred at 20°-25° for 1 hr. The reaction mixture is diluted with chloroform and is separated, washed with saline, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product (1.39 g) is chromatographed on 180 g of silica gel. The column is packed and eluted with chloroform/acetone (99/1). An initial fraction of 200 ml is collected, followed by 7 ml fractions. Based on their TLC homogeniety, fractions 20-55 are combined and concentrated. Recrystallized from hexane gives the tire compound, mp 148°-150°; IR (mineral oil) 3581, 3007, 2956, 2925, 2871, 2856, 1663, 1596, 1581, 1465, 1463, 1442, 1423, 1370, 1364, 1356, 1320, 1305, 1274, 1239, 1232, 1138, 1124, 1108 an 886 cm-1 ; NMR (CDCl3, TMS) 7.84, 5.73, 2.56, and 1.47δ; CMR (CDCl3, TMS) 197.6, 158, 4, 135.8, 129.1, 126.1, 34.4, 30.2 and 26.3δ; MS (m/z) M+ (found)=248; other ions at m/z 233, 217, 205, 189, 178, 115, 57 and 43.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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